

Chemical properties of 5,6-Methylenedioxy-2aminoindane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MDAI	
Cat. No.:	B1180724	Get Quote

An In-Depth Technical Guide to the Chemical Properties of 5,6-Methylenedioxy-2-aminoindane (MDAI)

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and mechanism of action of 5,6-Methylenedioxy-2-aminoindane (**MDAI**), tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

5,6-Methylenedioxy-2-aminoindane (**MDAI**) is a synthetic compound developed in the 1990s by a research team led by David E. Nichols at Purdue University.[1] Structurally, it is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). The chemical structure of **MDAI** is derived from MDA by cyclizing the alpha-methyl group of the side chain back to the benzene ring, forming an indane ring system.[1] This structural modification significantly alters its pharmacological properties compared to its phenethylamine counterparts.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **MDAI**.



Property	Value	Source
IUPAC Name	6,7-dihydro-5H-cyclopenta[f][1] [2]benzodioxol-6-amine	[1]
Synonyms	MDAI, 5,6-Methylenedioxy-2- aminoindan	
CAS Number	132741-81-2 (free base)	[1]
Chemical Formula	C10H11NO2	[1]
Molecular Weight	177.203 g/mol	[1]
XLogP3	1.2	[1]
рКа	Not experimentally determined in available literature.	
Melting Point	Not extensively documented in scientific literature.[1]	-
Solubility	Limited in water; improved in acidic conditions. Good in methanol, high in dimethyl sulfoxide (DMSO), and moderate in ethanol.[1]	

Solubility Profile

MDAI demonstrates limited solubility in water, which is consistent with its moderately lipophilic nature as indicated by its XLogP3 value of 1.2.[1] Its solubility is pH-dependent, with increased solubility in acidic conditions due to the protonation of the primary amine group, leading to the formation of water-soluble salts like the hydrochloride salt.[1] Conversely, it is less soluble in basic conditions.[1] The compound shows good solubility in organic solvents such as methanol, high solubility in dimethyl sulfoxide (DMSO), and moderate solubility in ethanol.[1]

Synthesis and Purification

The synthesis of **MDAI** was first described by the Nichols group.[3] The common synthetic route starts from 3-(3,4-methylenedioxyphenyl)propionic acid.



Synthesis Workflow



Click to download full resolution via product page

Caption: General Synthesis Workflow for MDAI

Experimental Protocol: Synthesis of 5,6-Methylenedioxy-2-aminoindane

This protocol is based on the synthetic scheme reported by Nichols et al.

Step 1: Formation of 5,6-Methylenedioxy-1-indanone

- To a solution of 3-(3,4-methylenedioxyphenyl)propionic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
- Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride.
- Remove the solvent and excess chlorinating agent under reduced pressure.
- Dissolve the resulting acid chloride in a suitable solvent for Friedel-Crafts acylation (e.g., dichloromethane or nitrobenzene).
- Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature until cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.



- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it to yield crude 5,6-methylenedioxy-1-indanone.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Oximation of 5,6-Methylenedioxy-1-indanone

- Dissolve the purified 5,6-methylenedioxy-1-indanone in a suitable solvent such as methanol. [1]
- Add amyl nitrite and a catalytic amount of hydrochloric acid.[1]
- Stir the mixture at room temperature until the formation of the hydroxyimino ketone is complete (monitored by TLC).[1]
- Isolate the product by filtration or extraction.

Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane

- Dissolve the hydroxyimino ketone in glacial acetic acid.[1]
- Add a palladium on carbon (Pd/C) catalyst.[1]
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the reduction is complete.
- Filter off the catalyst and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free base of MDAI.
- Extract the product with an organic solvent, dry the organic layer, and concentrate it to yield crude MDAI.
- The final product can be further purified by conversion to its hydrochloride salt and recrystallization.

Analytical Methods for Purity Determination



Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis and purity determination of **MDAI**.[3] Due to the co-elution of **MDAI** with its positional isomer, 4,5-**MDAI**, derivatization is often necessary for their differentiation.[3]

GC-MS Analysis Workflow



Click to download full resolution via product page

Caption: Workflow for GC-MS Purity Analysis of MDAI

Experimental Protocol: GC-MS Analysis

This protocol is a composite based on established methods for the analysis of aminoindanes. [2][3]

- 1. Sample Preparation and Derivatization:
- Accurately weigh a sample of MDAI and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to a known concentration.
- For derivatization, use a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[3]
- Mix the sample solution with the derivatizing agent and heat if necessary, following the specific reaction conditions for the chosen reagent.
- 2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.[3]
- Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[3]
- Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.[3]



Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

• Injector Temperature: 280 °C.[2]

Injection Volume: 1 μL with a split ratio of 20:1.[2]

Oven Temperature Program:

Initial temperature: 100 °C, hold for 1.0 min.[2]

Ramp: Increase to 300 °C at a rate of 12 °C/min.[2]

Final hold: Hold at 300 °C for 9.0 min.[2]

MSD Transfer Line Temperature: 280 °C.[2]

MS Source Temperature: 230 °C.[2]

MS Quadrupole Temperature: 150 °C.[2]

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Mass Scan Range: 34-550 amu.[2]

3. Data Analysis:

- Identify the peak corresponding to the derivatized MDAI based on its retention time and mass spectrum.
- Determine the purity by calculating the peak area of the analyte as a percentage of the total peak area of all components in the chromatogram.
- Compare the obtained mass spectrum with a reference spectrum for confirmation.

Mechanism of Action

MDAI acts as a selective serotonin and norepinephrine releasing agent (SNRA). It has a significantly lower effect on dopamine release compared to serotonin and norepinephrine.[4]



Interaction with Monoamine Transporters

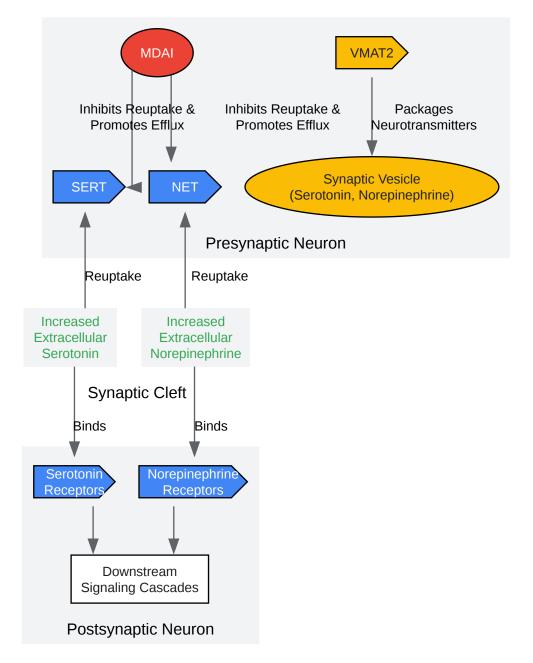


Figure 3: Proposed Mechanism of Action of MDAI

Click to download full resolution via product page

Caption: Proposed Mechanism of Action of MDAI

Experimental Protocols for Transporter Interaction



The affinity and functional activity of **MDAI** at the serotonin and norepinephrine transporters can be determined using in vitro assays.

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of **MDAI** for SERT.

Workflow:



Click to download full resolution via product page

Caption: Workflow for SERT Binding Assay

Protocol:

- Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human serotonin transporter (hSERT).
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Reaction Mixture: In a 96-well plate, combine:
 - Cell membranes (typically 5-20 μg of protein).
 - [3H]citalopram (a radioligand for SERT) at a concentration near its Kd.
 - Varying concentrations of MDAI.
 - For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.



- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the MDAI concentration.
 - Determine the IC₅₀ value (the concentration of MDAI that inhibits 50% of specific binding)
 using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake by **MDAI**.

Workflow:



Click to download full resolution via product page

Caption: Workflow for NET Uptake Inhibition Assay

Protocol:

• Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET) plated in 24- or 96-well plates.



- Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
- Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of MDAI for a short period (e.g., 10-20 minutes) at 37 °C.
- Uptake Initiation: Add [3H]norepinephrine to each well to initiate the uptake process.
- Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37 °C, ensuring the measurement is within the initial linear phase of uptake.
- Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
- Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
- Scintillation Counting: Transfer the cell lysates to scintillation vials with scintillation cocktail and quantify the radioactivity.
- Data Analysis:
 - Determine the amount of specific uptake at each MDAI concentration.
 - Plot the percentage of inhibition of uptake against the logarithm of the MDAI concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

This technical guide provides a detailed overview of the chemical properties of 5,6-Methylenedioxy-2-aminoindane, along with methodologies for its synthesis, analysis, and characterization of its mechanism of action. The provided protocols and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. swgdrug.org [swgdrug.org]
- 3. dea.gov [dea.gov]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of 5,6-Methylenedioxy-2-aminoindane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180724#chemical-properties-of-5-6-methylenedioxy-2-aminoindane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com